2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde

Catalog No.
S982282
CAS No.
1094477-09-4
M.F
C16H15ClO2
M. Wt
274.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde

CAS Number

1094477-09-4

Product Name

2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde

IUPAC Name

2-chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

InChI

InChI=1S/C16H15ClO2/c1-10-7-8-11(2)16(12(10)3)19-15-6-4-5-14(17)13(15)9-18/h4-9H,1-3H3

InChI Key

MNXMXTVFYFHNIZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C)OC2=C(C(=CC=C2)Cl)C=O)C

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC2=C(C(=CC=C2)Cl)C=O)C

2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde is an organic compound characterized by its benzaldehyde structure, featuring a chloro substituent and a phenoxy group derived from 2,3,6-trimethylphenol. Its molecular formula is C16H17ClO, and it is recognized for its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

  • Aldol Condensation: This reaction involves the self-condensation of aldehyde molecules to form β-hydroxycarbonyl compounds. The presence of both the aldehyde and the aromatic system allows for significant reactivity under basic conditions.
  • Cannizzaro Reaction: In the presence of a strong base, this compound may undergo disproportionation to yield a carboxylic acid and an alcohol, typical of non-enolizable aldehydes .

These reactions highlight the compound's versatility in synthetic organic chemistry.

While specific biological activities of 2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance:

  • Antimicrobial Activity: Halogenated benzaldehydes are known for their potential antimicrobial effects.
  • Antioxidant Properties: Many phenolic compounds demonstrate antioxidant activity, which could be relevant for this compound as well.

Further research may be necessary to elucidate its specific biological effects.

The synthesis of 2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde can be approached through various methods:

  • Electrophilic Aromatic Substitution: Starting from 2,3,6-trimethylphenol, chlorination can occur at the ortho or para positions followed by formylation to introduce the aldehyde group.
  • Reactions with Benzoyl Chloride: Utilizing benzoyl chloride in the presence of a base can facilitate the formation of the desired benzaldehyde structure.

These methods underscore the importance of controlling reaction conditions to achieve high yields and purity.

2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde has potential applications in:

  • Pharmaceuticals: As an intermediate in drug synthesis due to its functional groups.
  • Agrochemicals: It may serve as a precursor for developing pesticides or herbicides.

The compound's structural features make it suitable for further modifications leading to bioactive derivatives.

Interaction studies involving 2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde could focus on:

  • Binding Affinity: Investigating how this compound interacts with biological targets such as enzymes or receptors.
  • Synergistic Effects: Studying its combined effects with other compounds to enhance therapeutic efficacy or reduce toxicity.

Such studies are essential for understanding its full potential in medicinal chemistry.

Several compounds share structural similarities with 2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-6-fluorobenzaldehydeHalogenated benzaldehydeContains fluorine instead of a phenoxy group
2-Chloro-4,6-dimethoxybenzaldehydeDimethoxy substituents on the benzene ringDifferent substitution pattern affecting reactivity
2,3,6-TrimethylbenzaldehydeNo halogen substituentLacks chlorine; primarily aromatic without additional groups

The presence of both chloro and phenoxy groups in 2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde enhances its reactivity and potential applications compared to these similar compounds.

XLogP3

4.6

Dates

Last modified: 08-16-2023

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